molecular formula C11H12O2S B8339640 1-Ethynyl-3-(propylsulfonyl)benzene

1-Ethynyl-3-(propylsulfonyl)benzene

Cat. No. B8339640
M. Wt: 208.28 g/mol
InChI Key: OJOXDAAYGAZIEI-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 3, starting from 1-(2-trimethylsilyl-1-ethynyl)-3-(propylsulfonyl)benzene (Intermediate 41), the title compound was obtained as a brown liquid in 70% yield after purification by column chromatography (silica) eluting with petroleum ether and ethyl acetate.
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-trimethylsilyl-1-ethynyl)-3-(propylsulfonyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1C#C)(C)(C)C.C[Si](C)(C)[C:21]#[C:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([S:29]([CH2:32][CH2:33][CH3:34])(=[O:31])=[O:30])[CH:24]=1>>[C:22]([C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([S:29]([CH2:32][CH2:33][CH3:34])(=[O:30])=[O:31])[CH:24]=1)#[CH:21]

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Two
Name
1-(2-trimethylsilyl-1-ethynyl)-3-(propylsulfonyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC1=CC(=CC=C1)S(=O)(=O)CCC)(C)C
Step Three
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC1=CC(=CC=C1)S(=O)(=O)CCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)S(=O)(=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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